1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile
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Overview
Description
1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C9H16N2O2S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile typically involves the reaction of pyrrolidine with butane-1-sulfonyl chloride and a cyanide source. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide would yield the corresponding sulfone, while reduction with lithium aluminum hydride would produce the amine derivative.
Scientific Research Applications
1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drugs targeting neurological disorders and cancer.
Industry: In industrial settings, it may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in enzyme active sites, leading to inhibition of enzyme activity. The nitrile group can also participate in interactions with nucleophilic sites on proteins, affecting their function.
Comparison with Similar Compounds
1-(Butane-1-sulfonyl)pyrrolidine-2-carbonitrile can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: This compound has a similar pyrrolidine ring structure but lacks the sulfonyl and nitrile groups, resulting in different chemical reactivity and biological activity.
Pyrrolidine-2,5-diones:
Prolinol: A hydroxylated derivative of pyrrolidine, prolinol has different solubility and reactivity characteristics compared to this compound.
The uniqueness of this compound lies in its combination of sulfonyl and nitrile functional groups, which confer specific chemical and biological properties not found in other pyrrolidine derivatives.
Properties
Molecular Formula |
C9H16N2O2S |
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Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-butylsulfonylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C9H16N2O2S/c1-2-3-7-14(12,13)11-6-4-5-9(11)8-10/h9H,2-7H2,1H3 |
InChI Key |
VNBZLKTYJQYLSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC1C#N |
Origin of Product |
United States |
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